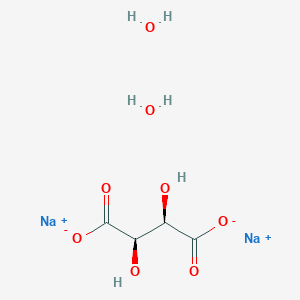

Sodium tartrate dihydrate

Description

Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O) is a crystalline organic salt derived from tartaric acid. It is widely recognized for its stability, non-hygroscopic nature, and precise water content (15.66%), making it a critical calibration standard in Karl Fischer titration for moisture analysis . Its molecular weight is 230.08 g/mol (dihydrate form), and it exhibits a monoclinic crystal structure with characteristic peaks at 2θ = 31.922° and 32.059° in X-ray diffractograms .

Propriétés

Key on ui mechanism of action |

Sodium tartrate is a white, crystalline powder, used as an emulsifier and a binding agent. It can be used in jellies, cheeses, sausage casings and any foods which contain fats or oils. |

|---|---|

Numéro CAS |

6106-24-7 |

Formule moléculaire |

C4H8NaO7 |

Poids moléculaire |

191.09 g/mol |

Nom IUPAC |

disodium;(2R,3R)-2,3-dihydroxybutanedioate;dihydrate |

InChI |

InChI=1S/C4H6O6.Na.H2O/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);;1H2/t1-,2-;;/m1../s1 |

Clé InChI |

CPVIEGQEJUUMPA-OLXYHTOASA-N |

SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.O.O.[Na+].[Na+] |

SMILES isomérique |

[C@@H]([C@H](C(=O)O)O)(C(=O)O)O.O.[Na] |

SMILES canonique |

C(C(C(=O)O)O)(C(=O)O)O.O.[Na] |

Autres numéros CAS |

6106-24-7 |

Description physique |

White solid; [Merck Index] |

Pictogrammes |

Irritant |

Solubilité |

Soluble in cold water |

Synonymes |

(2R,3R)-2,3-Dihydroxybutanedioic Acid Disodium Salt Dihydrate; [R-(R*,R*)]-2,3-Dihydroxy- butanedioic Acid Disodium Salt Dihydrate; Tartaric Acid Disodium Salt Dihydrate; Disodium Tartarate Dihydrate; Disodium Tartrate Dihydrate; Sodium Tartrate Dihy |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : Le tartrate de sodium dihydraté peut être synthétisé en neutralisant l'acide tartrique avec de l'hydroxyde de sodium. La réaction est généralement effectuée en solution aqueuse, suivie d'une cristallisation pour obtenir la forme dihydratée. La réaction peut être représentée comme suit : [ \text{C}4\text{H}_6\text{O}_6 + 2\text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Na}_2\text{O}_6 + 2\text{H}_2\text{O} ]

Méthodes de production industrielle : En milieu industriel, le tartrate de sodium dihydraté est produit en faisant réagir l'acide tartrique avec du carbonate de sodium ou du bicarbonate de sodium. La réaction est conduite dans l'eau et la solution résultante est évaporée pour faire cristalliser la forme dihydratée. Les cristaux sont ensuite filtrés, lavés et séchés pour obtenir le produit final {_svg_3}.

Analyse Des Réactions Chimiques

Types de réactions : Le tartrate de sodium dihydraté subit principalement des réactions impliquant ses groupes carboxylates. Ces réactions comprennent :

Oxydation : Le tartrate de sodium peut être oxydé pour produire de l'acide oxalique et du dioxyde de carbone.

Réduction : Il peut être réduit pour produire de l'acide tartrique.

Complexation : Le tartrate de sodium forme des complexes avec des ions métalliques tels que le cuivre et le cobalt.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium ou peroxyde d'hydrogène en milieu acide.

Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium.

Complexation : Sels métalliques tels que le sulfate de cuivre ou le chlorure de cobalt en solutions aqueuses.

Principaux produits :

Oxydation : Acide oxalique et dioxyde de carbone.

Réduction : Acide tartrique.

Complexation : Complexes de tartrate métallique.

Applications De Recherche Scientifique

Food Industry

Sodium tartrate dihydrate is widely used as an emulsifier and binding agent in food products. Its applications include:

- Emulsifier in Food Products : It stabilizes mixtures of fats and oils in products such as jellies, margarine, and sausage casings .

- pH Control Agent : It helps maintain the desired acidity level in food formulations .

| Application | Description |

|---|---|

| Emulsifier | Used to stabilize fat-containing products like cheese and margarine. |

| pH Control | Maintains acidity levels in various food products. |

Pharmaceuticals

In the pharmaceutical sector, this compound serves multiple roles:

- Buffering Agent : It is utilized in buffers for molecular biology and cell culture applications, ensuring optimal conditions for biochemical reactions .

- Therapeutic Uses : It has been studied for its potential effects on drug absorption and metabolism, particularly in relation to kidney function and toxicity profiles .

| Pharmaceutical Use | Description |

|---|---|

| Buffering Agent | Essential for maintaining pH in biological assays. |

| Therapeutic Studies | Investigated for renal effects and metabolism pathways. |

Analytical Chemistry

This compound is employed as a standard reagent in analytical methods:

- Karl Fischer Titration : It is used to determine water content in various substances due to its stable properties as a standard .

- Aqueous Biphasic Systems : Recent studies have explored its use in aqueous biphasic systems for separation processes .

| Analytical Application | Description |

|---|---|

| Karl Fischer Titration | Standard reagent for moisture analysis. |

| Aqueous Biphasic Systems | Used for separating compounds based on solubility differences. |

Case Studies

-

Food Emulsification :

A study demonstrated that this compound effectively improved the texture and stability of cheese spreads, allowing for a smoother consistency without separation of fats . The emulsifying properties were attributed to its ability to interact with both water and fat phases. -

Biological Buffers :

In a molecular biology application, this compound was used to create a buffer system that maintained pH stability during enzyme reactions, enhancing the efficiency of DNA amplification processes . This highlights its critical role in laboratory settings. -

Toxicological Assessment :

Research indicated that high doses of sodium tartrate could lead to gastrointestinal disturbances; however, it was noted that adverse effects were primarily observed at excessive intake levels . This information is crucial for determining safe consumption levels in food applications.

Mécanisme D'action

Sodium tartrate dihydrate acts primarily as an emulsifier and pH control agent. Its mechanism of action involves the stabilization of emulsions by reducing the surface tension between immiscible liquids. In Karl Fischer titration, it reacts with iodine and sulfur dioxide in the presence of water to form sulfur trioxide and hydrogen iodide, allowing for the precise determination of water content .

Comparaison Avec Des Composés Similaires

Key Properties:

- Chemical Formula : C₄H₈Na₂O₈ (dihydrate)

- Solubility: Highly soluble in water (50 g/L at 25°C), insoluble in ethanol .

- Thermal Stability : Dehydrates at ~150°C, losing two water molecules .

- Applications :

Comparison with Similar Compounds

Potassium Sodium Tartrate Tetrahydrate (KNaC₄H₄O₆·4H₂O)

Structural and Functional Differences :

Research Findings :

- Potassium sodium tartrate’s higher water content (21–27%) limits its use in moisture-sensitive applications but enhances its role in biochemical buffers .

- In protein crystallization, potassium sodium tartrate is preferred for creating pH-stable environments (e.g., lysozyme crystallization at pH 6.5) .

Sodium Citrate Tribasic Dihydrate (Na₃C₆H₅O₇·2H₂O)

Comparative Analysis :

Functional Contrast :

Lithium Tartrates (Li₂C₄H₄O₆·nH₂O)

Structural Insights: Lithium tartrates exhibit diverse hydration states (e.g., anhydrous, mono-, or dihydrate) and crystallize in triclinic or monoclinic systems. Key differences include:

Sodium Tartrate Dibasic Dihydrate vs. Sodium Oxalate (Na₂C₂O₄)

| Property | This compound | Sodium Oxalate |

|---|---|---|

| Toxicity | Low | High (forms insoluble calcium oxalate) |

| Use in Titration | Water content standard | Redox titration standard |

| Crystal Water | Defined (2 H₂O) | Anhydrous or variable hydration |

Research Highlights

- Crystallography: this compound forms 3D cavity structures via silanol crosslinking in metasilicate gels, enabling material science applications .

- Pharmaceuticals : In sustained-release tablets, sodium tartrate’s stability contrasts with sodium carboxymethylcellulose’s hygroscopicity, affecting drug release profiles .

- Biochemistry : Sodium tartrate dibasic dihydrate is used in A2AR receptor crystallization at 30% PEG 400, demonstrating its compatibility with hydrophobic proteins .

Activité Biologique

Sodium tartrate dihydrate, also known as dithis compound, is a sodium salt derived from tartaric acid. Its chemical formula is and it has a molar mass of 230.08 g/mol. This compound has garnered interest in various biological and pharmaceutical applications due to its unique properties and biological activities.

This compound is characterized by its crystalline structure, appearing as transparent, colorless crystals. It is highly soluble in water and has a melting point of approximately 195 °C. The compound contains two molecules of water, contributing to its stability and solubility characteristics .

1. Enzyme Inhibition

This compound acts as an acid phosphatase inhibitor , which is significant in various biochemical pathways. This property makes it useful in molecular biology and cell culture applications, where precise pH control and enzyme activity modulation are required .

2. Toxicity and Metabolism

Research indicates that this compound exhibits low oral toxicity. For instance, an LD50 value above 4,000 mg/kg body weight was recorded in mice, indicating that it is relatively safe for consumption at lower doses . However, excessive intake can lead to gastrointestinal disturbances such as nausea and abdominal cramps, particularly in individuals with pre-existing health issues .

Metabolism studies show that sodium tartrate is poorly absorbed when taken orally; only about 12% of the dose appears in urine after oral administration compared to 66% after intravenous injection. This suggests that while it is metabolized by tissues, a significant portion remains unabsorbed and may be fermented by colonic bacteria into short-chain fatty acids (SCFAs) .

Case Study 1: Renal Effects in Animal Models

In a study involving various animal models, sodium tartrate was found to have renal effects at high doses. For example, dogs exhibited advanced tubular degeneration of the kidneys when administered doses exceeding 990 mg/kg body weight per day. In contrast, no adverse effects were observed in rats at doses up to 2,730 mg/kg body weight per day .

Case Study 2: Human Tolerance

A clinical observation noted that daily doses of 10 g sodium tartrate caused adverse effects in less than 2.1% of patients with pre-existing conditions. This highlights the importance of considering individual health status when evaluating the safety of this compound .

Applications

This compound serves multiple purposes across various fields:

- Food Industry : Used as an emulsifier and pH control agent in food products, especially cheese spreads.

- Pharmaceuticals : Acts as a sequestering agent and has applications in drug formulation.

- Laboratory Use : Commonly utilized as a standard for moisture content determination due to its known crystallization water content .

Research Findings

Recent investigations into the effects of gamma radiation on this compound using Electron Spin Resonance (ESR) spectroscopy revealed insights into its stability under radiation exposure. The studies indicated that the compound retains its structural integrity even when subjected to gamma irradiation, making it a candidate for further research in radiobiology .

Summary Table of Biological Activities

| Property | Observation |

|---|---|

| Chemical Formula | |

| Molar Mass | 230.08 g/mol |

| LD50 (Mouse) | >4,000 mg/kg |

| Oral Absorption (Human) | ~12% |

| Renal Effects (High Dose) | Observed in dogs at >990 mg/kg |

| Food Applications | Emulsifier, pH control agent |

| Laboratory Applications | Standard for moisture content determination |

Q & A

Q. How is sodium tartrate dihydrate synthesized and purified for laboratory use?

this compound is synthesized by neutralizing L-tartaric acid with sodium hydroxide. The reaction mixture is crystallized under controlled conditions (e.g., slow evaporation at 25°C) to obtain high-purity dihydrate crystals. Purification involves recrystallization in water to remove impurities like sulfates or heavy metals, followed by drying at 50–60°C to retain the dihydrate form .

Q. What analytical methods validate the purity of this compound?

Key parameters for purity assessment include:

- Water content : Determined via thermogravimetric analysis (TGA) at 150°C, with expected loss of 15.66% ± 0.05% (w/w) .

- pH : A 5% aqueous solution should measure 7.0–9.0 .

- Impurities : Ion chromatography for chloride (≤0.005%) and inductively coupled plasma mass spectrometry (ICP-MS) for heavy metals (e.g., Pb ≤ 0.001%) .

Q. How is this compound standardized as a reference material in Karl Fischer (KF) titration?

-

Weigh 75–250 mg of pre-dried (150°C) this compound.

-

Dissolve in anhydrous methanol, ensuring complete solubility (fresh methanol may be required for repeated titrations).

-

Titrate with KF reagent and calculate water equivalence factor (F) using:

where = sample weight (mg) and = reagent volume (mL) .

Q. What are the storage conditions to maintain stability?

Store in airtight containers at ≤25°C, protected from light and humidity. Shelf life exceeds 2 years when stored properly .

Advanced Research Questions

Q. How can conflicting water content data arise in KF titration using this compound, and how are they resolved?

Discrepancies may stem from:

- Incomplete dissolution in methanol : Cloudy crystals (due to impurities) reduce solubility; use only clear crystals .

- Decomposition : Heating >150°C degrades the compound, releasing excess water. Maintain drying temperatures at 120–150°C .

- Reagent calibration : Cross-validate with purified water (for >1% water content) or commercial standards .

Q. What methodological adjustments optimize this compound in simulated biological fluids?

For dissolution testing (e.g., in intestinal fluid simulations):

Q. How does this compound function as a phosphatase inhibitor in biochemical assays?

It binds to acidic phosphatase active sites, disrupting substrate interactions.

- Protocol : Add 10 mM this compound to cell lysis buffers (pH 7.4) to inhibit endogenous phosphatases during protein extraction .

Q. What safety protocols are critical when handling this compound in moisture analysis?

- Use PPE (gloves, goggles, dust masks) to avoid respiratory irritation.

- Avoid high-temperature decomposition (>150°C) to prevent toxic byproducts.

- Ventilate workspaces during prolonged use .

Data Contradiction Analysis

Q. How to reconcile discrepancies in water equivalence factors across laboratories?

- Inter-lab variability : Trace to differences in reagent strength, methanol batch quality, or humidity during weighing.

- Mitigation : Adopt USP 31 Method Ia revisions (2008), which standardize the use of this compound for trace (<1%) water determination and specify solubility constraints in methanol .

Cross-Disciplinary Applications

Q. Can this compound be adapted for environmental microplastic studies?

Yes:

- Use as a density separation agent (1.2–1.6 g/cm³) to isolate microplastics from sediment.

- Prepare a 5% solution and centrifuge at 3,000 rpm for 20 minutes to partition microplastics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.